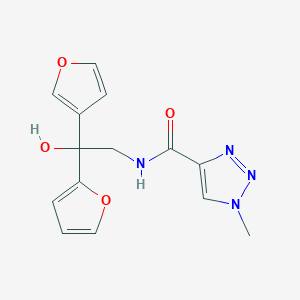
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O4 and its molecular weight is 302.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Insensitive Energetic Materials
A study by Yu et al. (2017) explored compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are related to the specified compound. These compounds were synthesized and characterized, showing moderate thermal stabilities and insensitivity towards impact and friction. Their potential as insensitive energetic materials highlights a key application in the field of materials science.
Antimicrobial Activities
Başoğlu et al. (2013) Başoğlu et al. (2013) investigated azole derivatives, starting from furan-2-carbohydrazide, which is structurally related to the compound . These derivatives exhibited antimicrobial activities against various microorganisms, suggesting the potential of similar compounds in pharmacological applications, particularly in combating microbial infections.
Thiol-Thione Tautomerism
Koparır et al. (2005) Koparır et al. (2005) synthesized 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and similar compounds from furan-2-carboxylic acid hydrazide. They focused on their thiol-thione tautomeric equilibrium, which is significant in understanding the chemical behavior and potential applications of these compounds in chemical research.
Antidepressant and Antianxiety Activities
Kumar et al. (2017) Kumar et al. (2017) explored the synthesis of novel derivatives related to the specified compound. They investigated their antidepressant and antianxiety activities, indicating potential applications in the development of new therapeutic agents for mental health disorders.
Antibacterial, Antiurease, and Antioxidant Activities
Sokmen et al. (2014) Sokmen et al. (2014) synthesized new 1,2,4-Triazole Schiff Base and Amine Derivatives starting from ethyl N′-furan-2-carbonylbenzohydrazonate. These compounds displayed effective antiurease and antioxidant activities, as well as antibacterial properties, demonstrating the broad spectrum of potential applications in medicinal chemistry.
Inhibition of NQO2 for Chemotherapy and Malaria
Alnabulsi et al. (2018) Alnabulsi et al. (2018) investigated furan amidines and their analogues as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. The study provides insights into the potential of similar compounds in therapeutic applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-18-7-11(16-17-18)13(19)15-9-14(20,10-4-6-21-8-10)12-3-2-5-22-12/h2-8,20H,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBPZDJKWCHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)

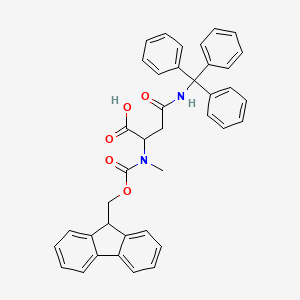
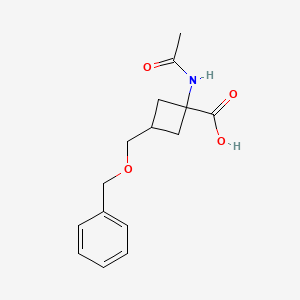
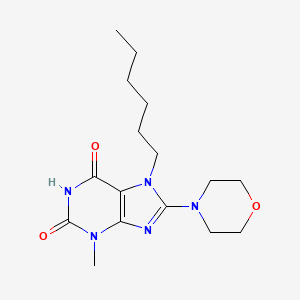
![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)


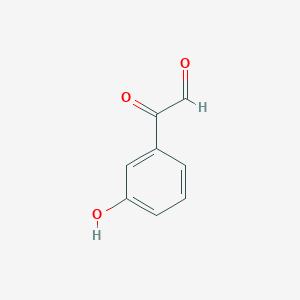

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)
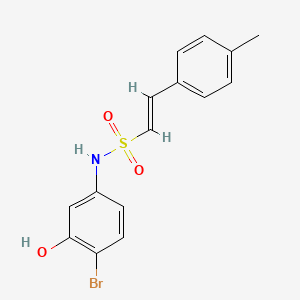
![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)
